1-(1H-Pyrazol-4-yl)-2-(thiophen-2-yl)ethan-1-ol
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Overview
Description
1-(1H-Pyrazol-4-yl)-2-(thiophen-2-yl)ethan-1-ol is an organic compound that features both a pyrazole ring and a thiophene ring. These types of compounds are often of interest in medicinal chemistry and materials science due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Pyrazol-4-yl)-2-(thiophen-2-yl)ethan-1-ol typically involves the formation of the pyrazole and thiophene rings followed by their coupling. Common synthetic routes may include:
Formation of Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones.
Formation of Thiophene Ring: This can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones.
Coupling Reaction: The final step involves coupling the pyrazole and thiophene rings through an appropriate linker, such as an ethan-1-ol group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
1-(1H-Pyrazol-4-yl)-2-(thiophen-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the pyrazole or thiophene rings.
Substitution: The hydrogen atoms on the rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Halogenation reagents like NBS (N-Bromosuccinimide) or electrophilic aromatic substitution conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation would yield a ketone, while substitution could introduce various functional groups onto the rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1H-Pyrazol-4-yl)-2-(thiophen-2-yl)ethan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(1H-Pyrazol-4-yl)-2-phenylethan-1-ol: Similar structure but with a phenyl ring instead of a thiophene ring.
1-(1H-Pyrazol-4-yl)-2-(furan-2-yl)ethan-1-ol: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
1-(1H-Pyrazol-4-yl)-2-(thiophen-2-yl)ethan-1-ol is unique due to the presence of both pyrazole and thiophene rings, which can impart distinct electronic and steric properties
Biological Activity
1-(1H-Pyrazol-4-yl)-2-(thiophen-2-yl)ethan-1-ol is a compound that combines the heterocyclic structures of pyrazole and thiophene. These types of compounds are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. This article explores the biological activity of this specific compound, supported by recent research findings and case studies.
The molecular formula of this compound is C10H10N2OS, with a molecular weight of approximately 210.26 g/mol. The structure consists of a pyrazole ring attached to a thiophene moiety, which is known to enhance biological activity through synergistic effects.
Antimicrobial Activity
Research indicates that compounds containing pyrazole and thiophene moieties exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole derivatives, demonstrating their effectiveness against different bacterial strains. For instance, compounds from this class showed minimum inhibitory concentrations (MICs) ranging from 6.59 to 12.51 μM against Gram-positive and Gram-negative bacteria .
Compound | MIC (μM) | Bacterial Strain |
---|---|---|
Compound A | 6.59 | Staphylococcus aureus |
Compound B | 12.51 | Escherichia coli |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cell lines. In vitro studies reveal that similar pyrazole derivatives exhibit IC50 values indicative of cytotoxicity against cancer cells. For example, one study reported IC50 values ranging from 13.23 to 213.7 μM for related compounds in the 4T1 cell line . The presence of both pyrazole and thiophene enhances the compound's ability to induce apoptosis in cancer cells.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have been well documented. A study indicated that certain substituted pyrazoles demonstrated superior anti-inflammatory effects compared to standard drugs like diclofenac sodium . This suggests that this compound may possess similar benefits, potentially inhibiting inflammatory mediators.
Study on Antioxidant Activity
A recent investigation into the antioxidant capabilities of thiophene-bearing compounds revealed an effective antioxidant activity comparable to ascorbic acid (EC50 = 31 μM) . This suggests that the incorporation of thiophene into the structure can significantly enhance the free radical scavenging ability of the compound.
Anxiolytic Effects
In pharmacological evaluations, compounds structurally similar to this compound were tested for anxiolytic-like effects using various behavioral tests. Results indicated increased duration and quality of sleep in subjects treated with these compounds, suggesting potential therapeutic applications in anxiety disorders .
Properties
Molecular Formula |
C9H10N2OS |
---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
1-(1H-pyrazol-4-yl)-2-thiophen-2-ylethanol |
InChI |
InChI=1S/C9H10N2OS/c12-9(7-5-10-11-6-7)4-8-2-1-3-13-8/h1-3,5-6,9,12H,4H2,(H,10,11) |
InChI Key |
LUBAKQGVPSZBPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC(C2=CNN=C2)O |
Origin of Product |
United States |
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